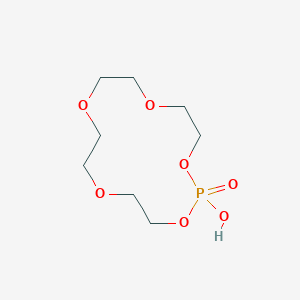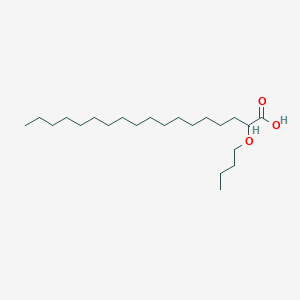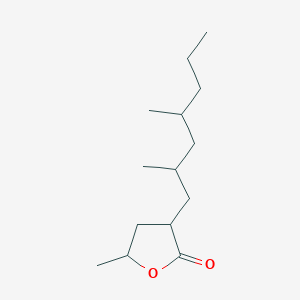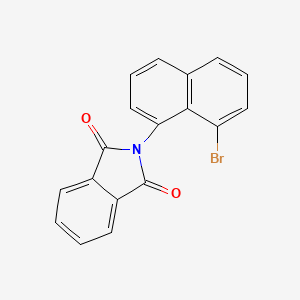amino}methyl)-4-methylphenol CAS No. 115717-41-4](/img/structure/B14308341.png)
2,6-Bis({[2-(diethylamino)ethyl](ethyl)amino}methyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple amine groups and a phenolic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol typically involves multiple steps, starting with the preparation of the phenolic core. The phenolic core is then functionalized with diethylaminoethyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amine groups can result in secondary or tertiary amines.
Applications De Recherche Scientifique
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The phenolic core can also participate in redox reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol can be compared with other similar compounds, such as:
2,2’-Oxybis(N,N-dimethylethylamine): This compound has a similar amine structure but lacks the phenolic core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another similar compound with multiple amine groups but different structural features.
The uniqueness of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol lies in its combination of a phenolic core with multiple amine groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
115717-41-4 |
|---|---|
Formule moléculaire |
C25H48N4O |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
2,6-bis[[2-(diethylamino)ethyl-ethylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C25H48N4O/c1-8-26(9-2)14-16-28(12-5)20-23-18-22(7)19-24(25(23)30)21-29(13-6)17-15-27(10-3)11-4/h18-19,30H,8-17,20-21H2,1-7H3 |
Clé InChI |
UOLXTQQQFVANGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CCN(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)

![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)


![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)


![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
